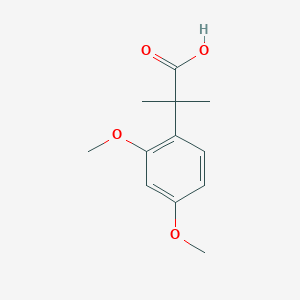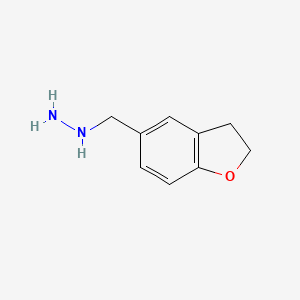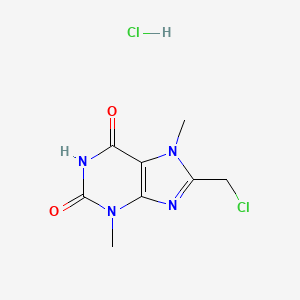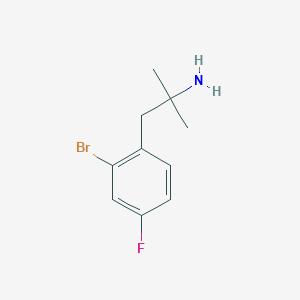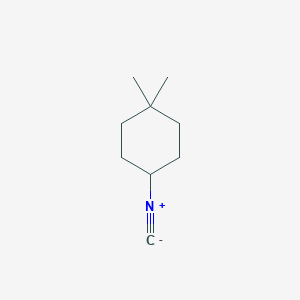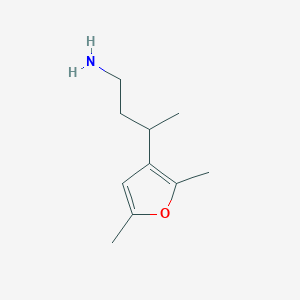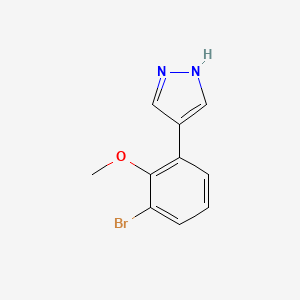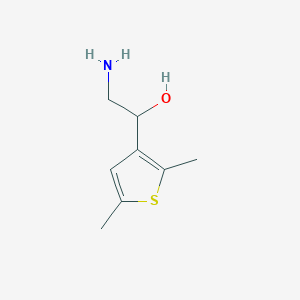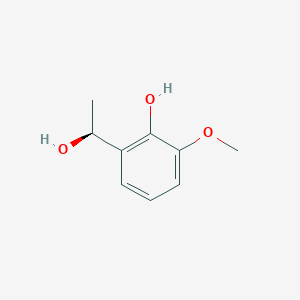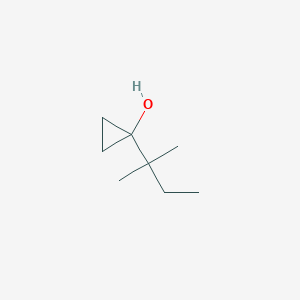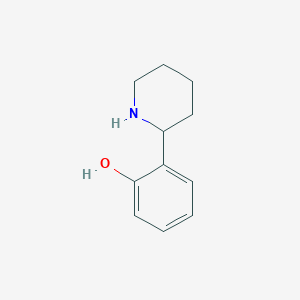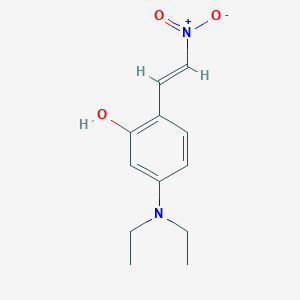
5-(Diethylamino)-2-(2-nitroethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-2-(2-nitroethenyl)phenol is an organic compound that features a phenol group substituted with a diethylamino group and a nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(2-nitroethenyl)phenol typically involves the nitration of a precursor compound followed by the introduction of the diethylamino group. One common method involves the nitration of 2-ethenylphenol to introduce the nitro group, followed by the reaction with diethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(2-nitroethenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenol derivatives.
Scientific Research Applications
5-(Diethylamino)-2-(2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(2-nitroethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds, while the diethylamino group can participate in electrostatic interactions. The nitro group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2-nitrophenol
- 2-(Diethylamino)-5-nitrophenol
- 3-(Diethylamino)-4-nitrophenol
Uniqueness
5-(Diethylamino)-2-(2-nitroethenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1800608-96-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(diethylamino)-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)11-6-5-10(12(15)9-11)7-8-14(16)17/h5-9,15H,3-4H2,1-2H3/b8-7+ |
InChI Key |
LPJROTVOMTXWSE-BQYQJAHWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/[N+](=O)[O-])O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
